![molecular formula C16H11FN4O2S2 B6417380 2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 919947-39-0](/img/structure/B6417380.png)
2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is an organic compound featuring diverse chemical functionalities, including a thienopyrimidinone core, an oxadiazole moiety, and a fluorophenyl group. Such structures are often of interest for their potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : Synthesis begins with commercially available precursors such as 4-fluorobenzylamine and thiophene-2-carboxylic acid.
Reaction Steps
Formation of the oxadiazole ring: : 4-fluorobenzylamine is reacted with appropriate reagents to form the 1,2,4-oxadiazole moiety.
Thienopyrimidinone synthesis: : Thiophene-2-carboxylic acid undergoes cyclization and subsequent reactions to form the thienopyrimidinone core.
Linking of fragments: : The oxadiazole and thienopyrimidinone fragments are connected via a sulfanyl bridge under suitable conditions.
Industrial Production Methods: While specific industrial methods for large-scale synthesis of this compound might vary, they generally involve optimizing the steps mentioned above for greater efficiency and yield. This may include the use of high-pressure reactors and automated synthetic machinery.
化学反应分析
Types of Reactions
Oxidation: : The thienopyrimidinone core can be oxidized under harsh conditions, leading to potential modifications at the sulfanyl or other reactive sites.
Reduction: : Reduction can alter the oxadiazole moiety, especially under metal-catalyzed conditions.
Substitution: : Electrophilic or nucleophilic substitution can occur on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide, hydrogen peroxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Organolithium reagents, halogenating agents.
Major Products
Oxidized derivatives may exhibit altered biological properties.
Reduced products can provide insights into the flexibility and robustness of the compound’s structure.
Substitution products often highlight the influence of different substituents on biological activity.
科学研究应用
Chemistry
Studied as a potential scaffold in heterocyclic chemistry.
Exploring novel synthetic routes and reaction mechanisms.
Biology and Medicine
Evaluated for antiproliferative and antimicrobial activities.
Industry
May serve as a lead compound for the development of advanced materials.
Utilized in the synthesis of analogs with improved properties.
作用机制
The precise mechanism by which 2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one exerts its biological effects is often subject to ongoing research. general insights include:
Molecular Targets: : Can interact with enzymes or receptors critical for cell survival and proliferation.
Pathways Involved: : Often modulates signaling pathways related to apoptosis and cell cycle regulation.
相似化合物的比较
When compared to other compounds with similar structural features, such as other thienopyrimidinones or oxadiazole derivatives, 2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one stands out due to:
Unique Structure: : The specific combination of functional groups.
Enhanced Activity: : Higher potency in certain biological assays.
Similar Compounds
2-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
5-phenyl-1,2,4-oxadiazole derivatives
Fluorophenyl-thiophene analogs
属性
IUPAC Name |
2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O2S2/c1-21-15(22)13-11(6-7-24-13)18-16(21)25-8-12-19-14(20-23-12)9-2-4-10(17)5-3-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRGTQRJNPEVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
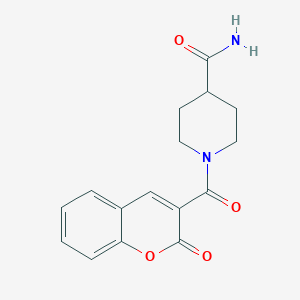
![2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide](/img/structure/B6417321.png)
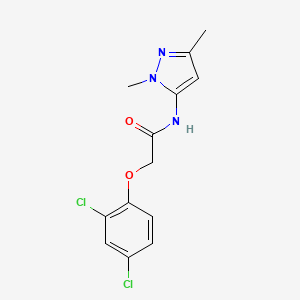
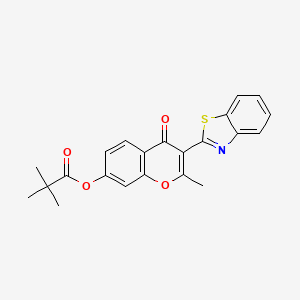
![2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6417363.png)
![6-Methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6417369.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate](/img/structure/B6417374.png)
![13-methyl-8-[4-(propan-2-yl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B6417384.png)
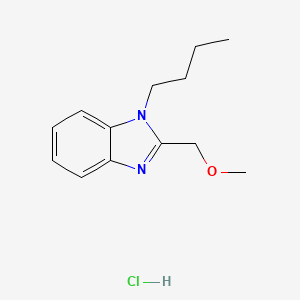
![3-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)propan-1-ol](/img/structure/B6417390.png)
![6-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6417403.png)
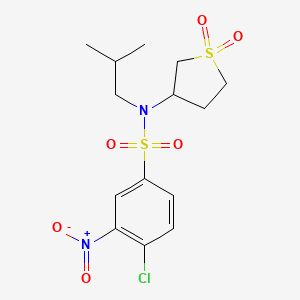
![N-(2-ethoxyphenyl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B6417415.png)
![1-[5-(quinolin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6417420.png)
